1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene
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Overview
Description
1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene is a complex organic compound characterized by the presence of a fluorosulfonyloxy group and a hydroxyethyl(methyl)carbamoyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration of Benzene: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Carbamoylation: The amine group is then reacted with an appropriate carbamoylating agent to introduce the hydroxyethyl(methyl)carbamoyl group.
Fluorosulfonyloxylation: Finally, the fluorosulfonyloxy group is introduced through a reaction with a fluorosulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and reaction conditions tailored for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carbonyl group or reduced to an alkyl group.
Hydrolysis: The carbamoyl group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different nucleophiles replacing the fluorosulfonyloxy group.
Oxidation: Carbonyl derivatives.
Reduction: Alkyl derivatives.
Hydrolysis: Corresponding amines and carboxylic acids.
Scientific Research Applications
1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, while the hydroxyethyl(methyl)carbamoyl group can form hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Fluorosulfonyloxy-4-[2-hydroxyethyl]benzene: Lacks the methyl group in the carbamoyl moiety.
1-Fluorosulfonyloxy-4-[2-methylcarbamoyl]benzene: Lacks the hydroxyethyl group.
1-Fluorosulfonyloxy-4-[2-hydroxyethylcarbamoyl]benzene: Lacks the methyl group.
Uniqueness
1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene is unique due to the presence of both the hydroxyethyl and methyl groups in the carbamoyl moiety, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO5S/c1-12(6-7-13)10(14)8-2-4-9(5-3-8)17-18(11,15)16/h2-5,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPOSWYMAMHYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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